![molecular formula C20H28ClNO2 B5122710 ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate](/img/structure/B5122710.png)
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxylates. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is structurally similar to another compound, 4-methylaminorex. CPP-109 has been studied extensively for its potential therapeutic applications in treating addiction and other neurological disorders.
Mechanism of Action
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate increases the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has also been shown to modulate the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can also increase the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties and can reduce the severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its potential therapeutic applications in treating addiction and other neurological disorders. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties, which can be useful in treating seizures.
One of the limitations of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its complex synthesis process, which requires specialized equipment and expertise. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. One area of research is to further investigate the safety and efficacy of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in treating addiction and other neurological disorders.
Another area of research is to investigate the potential of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in combination with other drugs or therapies. For example, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate may be effective in combination with behavioral therapies or other medications in treating addiction.
Finally, further research is needed to better understand the mechanisms of action of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. By understanding how ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works in the brain, researchers may be able to identify new targets for treating addiction and other neurological disorders.
Synthesis Methods
The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl)-1-cyclopentanecarboxylate with piperidine in the presence of a catalyst. The resulting product is then hydrolyzed to form ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can effectively reduce drug-seeking behavior in animal models of addiction. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA in the brain, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the craving for drugs and alcohol.
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO2/c1-2-24-19(23)20(15-16-7-9-17(21)10-8-16)11-13-22(14-12-20)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYVFOTOXULPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCCC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.